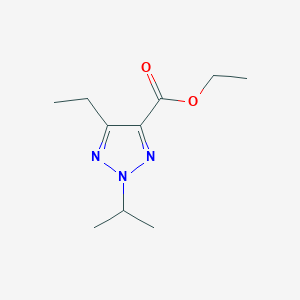

Ethyl 5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 5-ethyl-2-propan-2-yltriazole-4-carboxylate |

InChI |

InChI=1S/C10H17N3O2/c1-5-8-9(10(14)15-6-2)12-13(11-8)7(3)4/h7H,5-6H2,1-4H3 |

InChI Key |

CCHRZLIYAUOYBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(N=C1C(=O)OCC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and regioselective, often catalyzed by copper(I) ions. The general reaction conditions include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times . The use of heterogeneous catalysts, such as copper-on-charcoal, further enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate has shown potential as an antifungal agent. A study demonstrated that triazole compounds can inhibit the growth of various fungi by disrupting their cell membrane synthesis pathways. Specifically, compounds with a similar structure exhibited significant activity against Candida species and Aspergillus fungi .

Cancer Research

Triazoles also play a role in cancer therapy. Research indicates that this compound can act as a scaffold for developing new anticancer agents. The compound's ability to modulate biological pathways involved in tumor growth has been highlighted in several studies. For instance, derivatives of triazoles have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis .

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its pesticidal properties. Triazole derivatives are known to exhibit herbicidal and insecticidal activities. This compound was tested against several agricultural pests and demonstrated effective insecticidal activity at low concentrations. This suggests its potential as an eco-friendly alternative to conventional pesticides .

Plant Growth Regulation

Research has indicated that triazoles can function as plant growth regulators. They may enhance plant resistance to stress and improve overall growth parameters. This compound has shown promise in promoting root development and increasing biomass in various crops under controlled conditions .

Material Science

Polymer Chemistry

In material science, triazoles are utilized for synthesizing novel polymers with enhanced properties. This compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Studies have reported the successful incorporation of triazole compounds into polyvinyl chloride (PVC) and other synthetic polymers, resulting in materials with improved performance characteristics .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PMC9789209 | Significant antifungal activity against Candida species observed. |

| Cancer Research | ACS Omega | Induced apoptosis in cancer cell lines; potential as an anticancer agent. |

| Agricultural Use | Google Patents | Effective insecticidal activity noted against common agricultural pests. |

| Material Science | ACS Journal | Enhanced thermal stability in polymer blends containing triazole derivatives. |

Mechanism of Action

The mechanism of action of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular pathways, such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly impacts biological activity. highlights that 5-methyl-substituted triazoles (e.g., ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate) exhibit moderate antiproliferative activity (69.80% inhibition of NCI-H522 lung cancer cells). In contrast, larger substituents like ethyl at position 5 correlate with reduced activity, as observed in analogous compounds (GP = 68% for 5-methyl vs. lower activity for bulkier groups) . This trend suggests that steric hindrance from larger substituents may impede target binding.

| Position 5 Substituent | Example Compound | Biological Activity (NCI-H522 Inhibition) |

|---|---|---|

| Methyl | Ethyl 5-methyl derivative | 69.80% |

| Ethyl | Target compound (this study) | Inferred lower activity |

Substituent Effects at Position 2

The 2-isopropyl group in the target compound contrasts with aryl or halogenated substituents in other triazoles. For instance, a 2-chlorophenyl-substituted derivative (ethyl 1-(3-(3-(2-chlorophenyl)-1-ethoxy-1-oxopropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate) demonstrated 68% growth inhibition .

Ester Group Variations

The ethyl ester at position 4 is simpler than esters with aromatic or complex alkyl chains in analogous compounds. For example, norbornane-substituted esters shifted activity to kidney cancer cell lines (A498 and UO-31, GP = 68.12–75.54%) , indicating that ester bulk and rigidity influence target specificity. The ethyl ester’s smaller size may favor faster metabolic hydrolysis, impacting bioavailability.

Key Research Findings and Trends

Activity vs. Substituent Size : Smaller substituents at position 5 enhance antiproliferative activity, while bulkier groups (e.g., ethyl) reduce efficacy .

Hydrophobicity and Permeability : Aliphatic substituents (e.g., isopropyl) may improve membrane penetration but lack targeted electronic interactions seen with aryl/halogen groups.

Ester Flexibility: Simpler esters (e.g., ethyl) offer metabolic lability, whereas rigid esters (e.g., norbornane) shift activity to specific cancer lines .

Biological Activity

Ethyl 5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate (C10H17N3O2) is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific triazole derivative, focusing on its synthesis, biological effects, and potential therapeutic applications.

Synthesis of this compound

The compound can be synthesized through a variety of methods, including the "Click" chemistry approach which utilizes azides and alkynes to form triazoles. The synthesis typically involves:

- Reagents : Ethyl 2-azidoacetate and an appropriate alkyne.

- Conditions : A mixture of solvents such as water and tert-butyl alcohol with copper(II) sulfate as a catalyst.

- Purification : The crude product is purified using techniques like column chromatography.

The resulting compound is characterized using spectroscopic methods such as IR and NMR to confirm its structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and others.

- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells in a dose-dependent manner. Western blot analyses revealed increased levels of p53 and activated caspase-3, suggesting that the compound triggers apoptotic pathways .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on certain enzymes:

- Carbonic Anhydrase Inhibition : It demonstrated moderate inhibition against carbonic anhydrase-II (CA-II), which is involved in various physiological processes including respiration and acid-base balance. The inhibition was attributed to the binding interactions between the triazole moiety and the enzyme's active site .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 75.98 | SARS-CoV-2 Spike Protein |

| Other Triazoles | Varies | CA-II |

Antimicrobial Activity

Triazole derivatives have also been noted for their antimicrobial properties. This compound has shown activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

- Study on Cytotoxicity : A study demonstrated that ethyl triazole derivatives exhibited greater cytotoxicity than doxorubicin against several cancer cell lines .

- Molecular Docking Studies : These studies indicated strong hydrophobic interactions between the triazole compounds and target proteins, enhancing their potential as therapeutic agents against diseases like cancer and viral infections .

Q & A

Q. Key Considerations :

- Catalysts : Cu(I) salts for regioselective triazole formation.

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity.

- Purification : Silica gel chromatography (EtOAc/hexane) is standard for isolating carboxylate esters .

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Advanced Research Question

SHELXL is the gold-standard software for small-molecule refinement. and detail its capabilities, including anisotropic displacement parameter modeling and hydrogen-bonding analysis. For Ethyl 5-ethyl-2-isopropyl derivatives:

Q. Example Workflow :

Import .hkl data into SHELXL.

Assign anisotropic displacement parameters to non-H atoms.

Refine hydrogen positions using riding models.

Generate CIF reports for publication .

What analytical techniques are critical for confirming the identity and purity of this compound?

Basic Research Question

- NMR Spectroscopy : Compare experimental - and -NMR shifts with DFT-calculated values. emphasizes solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts for trifluoromethyl analogs .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]) and rule out side products.

- Elemental Analysis : Validate %C, %H, %N within 0.4% of theoretical values .

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict UV-vis absorption (relevant for fluorescence studies; see for triazole-based probes) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) using AMBER or GROMACS.

Q. Methodology :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate electrostatic potential maps to identify reactive sites.

Compare simulated IR spectra with experimental FTIR data to validate conformers .

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

Discrepancies between theoretical and experimental NMR/IR data often arise from:

- Tautomerism : Triazole rings may exhibit annular tautomerism, altering peak positions.

- Solvent Artifacts : Residual protons in deuterated solvents (e.g., DMSO-d5) can obscure -NMR signals.

Q. Resolution Strategies :

- Perform variable-temperature NMR to identify tautomeric equilibria.

- Use high-field instruments (≥500 MHz) to resolve overlapping signals.

- Cross-validate with X-ray crystallography () to confirm dominant tautomer .

What are the potential applications of this compound in materials science or medicinal chemistry?

Basic Research Question

While direct studies are limited, structural analogs suggest:

Q. Research Directions :

- Functionalize the 4-carboxylate group with amides or esters for SAR studies.

- Screen against kinase targets using molecular docking (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.